What are the physical and chemical properties of Methanesulfonohydrazide
What are the physical and chemical properties of Methanesulfonohydrazide
Methanesulfonohydrazide, also known as mesyl hydrazide, is a versatile organic compound that serves as a crucial building block in a variety of synthetic applications.[1][2] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in chemical reactions, tailored for researchers, scientists, and professionals in drug development.
Core Properties of Methanesulfonohydrazide
Methanesulfonohydrazide is a white to off-white crystalline solid.[3] It is characterized by the presence of a sulfonyl group attached to a hydrazine moiety, which imparts its unique reactivity.[3] The compound is noted to be moisture-sensitive.[1][4][5][6]
Physical and Chemical Data
The key physical and chemical properties of Methanesulfonohydrazide are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | methanesulfonohydrazide | [2][7][] |
| Synonyms | Mesyl hydrazide, Methanesulphonyl hydrazide | [1][3][4] |
| CAS Number | 10393-86-9 | [1][2][3][7] |
| Molecular Formula | CH₆N₂O₂S | [1][2][3] |
| Molecular Weight | 110.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4][5][6] |
| Melting Point | 46-48 °C | [1][4][5][6] |
| Boiling Point | 229 °C at 760 mmHg | [1] |
| Density | 1.401 g/cm³ | [1][] |
| pKa | 9.55 ± 0.40 (Predicted) | [1][4][5][6] |
| Solubility | Soluble in polar solvents like water and alcohols. | [3] |
| Flash Point | 92.3 °C | [1] |
| Refractive Index | 1.491 | [1] |
| Vapor Pressure | 0.0711 mmHg at 25°C | [1] |
| InChI Key | VKHZYWVEBNIRLX-UHFFFAOYSA-N | [2][7][] |
| SMILES | CS(=O)(=O)NN | [3][7] |
Chemical Reactivity and Applications
The chemical behavior of Methanesulfonohydrazide is primarily defined by the interplay between its electron-withdrawing methanesulfonyl group and the nucleophilic hydrazide moiety.[2] This unique electronic arrangement allows for a diverse range of chemical transformations, making it a valuable reagent in organic synthesis.[1][2]
Synthesis of Sulfonylhydrazones
A cornerstone reaction of Methanesulfonohydrazide is its condensation with aldehydes and ketones to form sulfonylhydrazones.[2] This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.[2] The resulting sulfonylhydrazones are stable compounds and serve as important intermediates in various organic transformations.[2] These derivatives have shown significant pharmacological potential, including antimycobacterial activity against Mycobacterium tuberculosis.[2]
Precursor to Sulfonyl Radicals
In modern synthetic chemistry, Methanesulfonohydrazide is utilized as a precursor for sulfonyl radicals.[2] This application is particularly valuable in electrosynthesis, providing a green and efficient method for constructing C–S, C–C, and C–N bonds without the need for stoichiometric chemical oxidants or metal catalysts.[2]
Other Applications
Beyond its role in fine chemical synthesis, Methanesulfonohydrazide is also employed in the polymer industry. It can function as a blowing agent in the production of polymer foams and as a stabilizer in plastic materials, enhancing their durability and resistance to degradation.[1]
Experimental Protocols
Synthesis of Methanesulfonohydrazide
The most common method for preparing Methanesulfonohydrazide is through the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[2][4]
Materials:
-
Methanesulfonyl chloride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
An ethanol solution containing hydrazine hydrate (0.62 mol) is prepared in a reaction vessel and cooled to 10-12 °C.[4]
-
An ethanol solution of methanesulfonyl chloride (0.12 mol) is added dropwise to the hydrazine hydrate solution while maintaining the temperature between 10-12 °C.[4]
-
After the addition is complete, the reaction mixture is stirred at room temperature for one hour.[4]
-
The solvent is then removed by distillation under reduced pressure.[4]
-
The resulting viscous residue is subjected to sequential extraction with ether over several days.[4]
-
The ether is removed using a rotary evaporator to yield the crude product.[4]
-
The final product is purified by recrystallization from methyl acetate, followed by standing at a low temperature for several weeks to allow for crystal precipitation.[4]
Determination of Physical Properties
The physical properties listed in this guide are typically determined using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
Boiling Point: Measured at a specific pressure using distillation apparatus.
-
Spectroscopic Data (NMR, IR): While not detailed here, spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation.[2] For instance, ¹³C NMR would show a characteristic peak for the sulfonyl-attached methyl group, and FTIR would display N-H and S=O stretching vibrations.[2]
Role in Drug Development
Methanesulfonohydrazide serves as a key scaffold in the design and synthesis of novel therapeutic agents. Its derivatives, particularly sulfonylhydrazones, are being investigated for a range of biological activities. By functionalizing the core Methanesulfonohydrazide structure, medicinal chemists can modulate properties such as metabolic stability and binding affinity to biological targets.[2] For example, derivatives have been designed and evaluated as competitive inhibitors against enzymes like α-glucosidase and carbonic anhydrase.[2]
References
- 1. lookchem.com [lookchem.com]
- 2. Methanesulfonohydrazide Research Reagent [benchchem.com]
- 3. CAS 10393-86-9: Methanesulphonyl hydrazide | CymitQuimica [cymitquimica.com]
- 4. METHANESULFONYL HYDRAZIDE | 10393-86-9 [chemicalbook.com]
- 5. METHANESULFONYL HYDRAZIDE CAS#: 10393-86-9 [m.chemicalbook.com]
- 6. METHANESULFONYL HYDRAZIDE | 10393-86-9 [m.chemicalbook.com]
- 7. Methanesulfonohydrazide | CH6N2O2S | CID 269268 - PubChem [pubchem.ncbi.nlm.nih.gov]
